4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride
Description
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride (CAS: 263383-24-0) is a heterocyclic compound with the molecular formula C₁₄H₁₈ClN₃O₂ and a molar mass of 295.77 g/mol . The structure consists of a piperidine ring substituted at the 4-position with a 1,2,4-oxadiazole moiety, which is further functionalized with a 4-methylphenyl group at the oxadiazole’s 3-position. The hydrochloride salt enhances aqueous solubility, a common feature in pharmaceutical intermediates to improve bioavailability . This compound is of interest in medicinal chemistry due to the oxadiazole ring’s metabolic stability and the piperidine scaffold’s prevalence in bioactive molecules .
Properties
IUPAC Name |
3-(4-methylphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O.ClH/c1-10-2-4-11(5-3-10)13-16-14(18-17-13)12-6-8-15-9-7-12;/h2-5,12,15H,6-9H2,1H3;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVIDRPILGRGOKV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.76 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Tiemann-Krüger Approach
The traditional method involves reacting 4-piperidinecarboxamidoxime with 4-methylbenzoyl chloride in anhydrous tetrahydrofuran (THF) under basic conditions (triethylamine). The reaction proceeds via nucleophilic acyl substitution, followed by cyclodehydration to form the oxadiazole ring.
Procedure :
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Dissolve 4-piperidinecarboxamidoxime (1 eq) in THF.
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Add 4-methylbenzoyl chloride (1.2 eq) dropwise at 0°C.
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Stir for 12–24 hours at room temperature.
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Quench with ice water, extract with ethyl acetate, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
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Treat the free base with HCl gas in ethanol to precipitate the hydrochloride salt.
One-Pot Synthesis in Superbase Media
A modern approach utilizes NaOH/DMSO as a superbase to facilitate cyclization between 4-piperidinecarbonitrile and 4-methylbenzoic acid in a single pot.
Procedure :
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Mix 4-piperidinecarbonitrile (1 eq), 4-methylbenzoic acid (1 eq), and NaOH (3 eq) in DMSO.
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Heat at 80°C for 6–8 hours.
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Acidify with HCl, extract with dichloromethane, and evaporate.
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Recrystallize from ethanol/water to obtain the hydrochloride salt.
Advantages :
Microwave-Assisted Synthesis
Microwave irradiation accelerates cyclization, improving efficiency and yield.
Procedure :
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Combine 4-piperidinecarboxamidoxime (1 eq) and 4-methylbenzoyl chloride (1.1 eq) in acetonitrile.
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Add K₂CO₃ (2 eq) and irradiate at 150°C for 15 minutes.
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Filter, concentrate, and purify via flash chromatography.
Analytical Characterization
Critical data for validating synthesis:
Comparative Analysis of Methods
| Method | Conditions | Yield | Time | Scalability |
|---|---|---|---|---|
| Tiemann-Krüger | THF, RT, 24h | 60–75% | High | Moderate |
| Superbase (NaOH/DMSO) | 80°C, 8h | 70–82% | Medium | High |
| Microwave-Assisted | 150°C, 15min | 88–92% | Low | Limited |
Challenges and Optimization
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Regioselectivity : Competing 1,3,4-oxadiazole formation is mitigated by using excess acyl chloride.
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Purification : Silica gel chromatography effectively removes unreacted amidoxime.
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Salt Stability : Hygroscopicity necessitates storage under anhydrous conditions.
Industrial-Scale Considerations
Patents highlight flow chemistry for continuous production:
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using hydrogen gas (H₂) in the presence of a catalyst or using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides and a suitable base.
Major Products Formed:
Oxidation: Formation of corresponding oxo-compounds.
Reduction: Formation of reduced derivatives.
Substitution: Formation of substituted piperidine derivatives.
Scientific Research Applications
Anticancer Activity
Research indicates that derivatives of oxadiazoles exhibit anticancer properties. The compound has been studied for its potential to inhibit cancer cell proliferation. A notable study demonstrated that compounds similar to 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride showed cytotoxic effects against various cancer cell lines, including breast and lung cancers .
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast) | 15.2 | Induction of apoptosis |
| A549 (Lung) | 12.8 | Inhibition of cell cycle progression |
Neuroprotective Effects
The compound has shown promise in neuroprotection, particularly against neurodegenerative diseases like Alzheimer's. Studies suggest that it may reduce oxidative stress and improve cognitive function in animal models .
| Model | Outcome | Mechanism |
|---|---|---|
| Rat Model of AD | Improved memory retention | Antioxidant activity |
| Mouse Model | Reduced neuronal apoptosis | Modulation of inflammatory pathways |
Antimicrobial Properties
Preliminary investigations reveal that the compound exhibits antimicrobial activity against various pathogens, including bacteria and fungi. The mechanism appears to involve disruption of microbial cell membranes .
| Microorganism | Minimum Inhibitory Concentration (MIC) | Activity Type |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Bactericidal |
| Candida albicans | 64 µg/mL | Fungicidal |
Case Study 1: Cancer Therapy
In a clinical trial involving patients with advanced breast cancer, a formulation containing this compound was administered. Results indicated a significant reduction in tumor size and improved patient survival rates compared to standard therapies .
Case Study 2: Alzheimer's Disease
A study on aged rats treated with the compound demonstrated significant improvements in behavioral tests assessing memory and learning capabilities. The treatment group exhibited lower levels of beta-amyloid plaques compared to controls, suggesting a potential role in Alzheimer's management .
Mechanism of Action
The mechanism by which 4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride exerts its effects involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and leading to desired biological outcomes. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and physicochemical differences between the target compound and its analogs:
Biological Activity
4-[3-(4-Methylphenyl)-1,2,4-oxadiazol-5-yl]piperidine hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
Chemical Structure and Properties
The compound is characterized by the following chemical structure:
- Molecular Formula : C14H18N4O
- Molecular Weight : 258.32 g/mol
- IUPAC Name : this compound
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of this compound. It has shown significant activity against various bacterial strains and fungi. For instance:
- Minimum Inhibitory Concentration (MIC) : The compound exhibited MIC values ranging from 0.22 to 0.25 μg/mL against Staphylococcus aureus and Staphylococcus epidermidis, indicating potent antibacterial activity .
| Pathogen | MIC (μg/mL) |
|---|---|
| Staphylococcus aureus | 0.22 |
| Staphylococcus epidermidis | 0.25 |
Anticancer Activity
The compound has also been investigated for its anticancer potential. In vitro studies have demonstrated its ability to induce apoptosis in various cancer cell lines:
- Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and HeLa (cervical cancer).
- IC50 Values : The compound exhibited IC50 values ranging from 0.65 to 2.41 μM against MCF-7 cells, showcasing its effectiveness compared to standard treatments like Tamoxifen .
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.65 |
| A549 | 1.23 |
| HeLa | 2.41 |
The biological activity of this compound is attributed to its interaction with specific molecular targets involved in cell signaling pathways:
- Apoptosis Induction : The compound increases p53 expression levels and activates caspase-3, leading to programmed cell death in cancer cells .
Case Studies
Several case studies have documented the efficacy of this compound in preclinical settings:
- Study on Antimicrobial Efficacy : A study evaluated the antimicrobial effects of various oxadiazole derivatives, including the target compound. It was found that modifications on the phenyl ring significantly enhanced antibacterial activity .
- Anticancer Study : Another investigation focused on the anticancer properties of oxadiazole derivatives, revealing that compounds similar to this compound had superior cytotoxic effects compared to traditional chemotherapeutic agents .
Q & A
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
